molecular formula C10H10O4 B1268229 2-(4-Formylphenoxy)propanoic acid CAS No. 51264-78-9

2-(4-Formylphenoxy)propanoic acid

Cat. No. B1268229
CAS RN: 51264-78-9
M. Wt: 194.18 g/mol
InChI Key: OIQBPASRUVCUAN-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)propanoic acid, also known as FPPA, is a chemical compound with the empirical formula C10H10O4 . It has a molecular weight of 194.18 . This compound has attracted significant attention in the scientific community due to its diverse applications in research and industry.


Synthesis Analysis

The synthesis method of similar compounds involves using benzenediol and ethyl lactate as raw materials. The diether is prevented from generating through monohydroxy protection, and the desired compound is prepared through hydroxyl deprotection and hydrolysis . This synthesis method has the advantages of mild condition, short reaction time, simple post-treatment, high yield, and low production cost, and it has better industrial application prospects .


Molecular Structure Analysis

The molecular structure of 2-(4-Formylphenoxy)propanoic acid can be represented by the SMILES string O=C(O)C(C)OC(C=C1)=CC=C1C([H])=O . The InChI representation is 1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-(4-Formylphenoxy)propanoic acid is a solid compound . Its molecular formula is C10H10O4, and it has a molecular weight of 194.18 .

Scientific Research Applications

It’s worth noting that propionic acid and its derivatives are generally recognized as safe food additives and are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications . But whether “2-(4-Formylphenoxy)propanoic acid” has similar applications is not clear from the available information.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBPASRUVCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326035
Record name 2-(4-formylphenoxy)propanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenoxy)propanoic acid

CAS RN

51264-78-9
Record name 2-(4-Formylphenoxy)propanoic acid
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Record name 2-(4-Formylphenoxy)propanoic acid
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Record name 2-(4-formylphenoxy)propanoic acid
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Synthesis routes and methods

Procedure details

A solution of ethyl 2-bromopropanoate (6.38 ml, 49.1 mmol), 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and potassium carbonate (6.79 g, 49.1 mmol) in acetonitrile (25 ml) was stirred at 60° C. for 16 hrs. Ethyl acetate was added to the reaction mixture, and the mixture was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate) to give an oil. To a solution of the obtained oil (9.10 g, 40.9 mmol) in ethanol (200 ml) was added 1N aqueous sodium hydroxide solution (61.4 ml), and the mixture was stirred at room temperature for 16 hrs, and concentrated under reduced pressure. Ethyl acetate was added to the obtained residue. The mixture was washed with 1N hydrochloric acid and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained redsidue was powderized with isopropyl ether to give the title compound (5.68 g).
Quantity
6.38 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
61.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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